2-(Bromomethyl)-5-fluoroquinoline
CAS No.: 346604-39-5
Cat. No.: VC18939870
Molecular Formula: C10H7BrFN
Molecular Weight: 240.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 346604-39-5 |
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Molecular Formula | C10H7BrFN |
Molecular Weight | 240.07 g/mol |
IUPAC Name | 2-(bromomethyl)-5-fluoroquinoline |
Standard InChI | InChI=1S/C10H7BrFN/c11-6-7-4-5-8-9(12)2-1-3-10(8)13-7/h1-5H,6H2 |
Standard InChI Key | NLGGQSGMWXCHGD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(C=CC(=N2)CBr)C(=C1)F |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
2-(Bromomethyl)-5-fluoroquinoline belongs to the quinoline family, a bicyclic system comprising a benzene ring fused to a pyridine ring. The bromomethyl (-CH2Br) and fluorine (-F) groups at positions 2 and 5 introduce distinct electronic and steric effects that influence its reactivity and intermolecular interactions.
Key Molecular Descriptors:
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IUPAC Name: 2-(Bromomethyl)-5-fluoroquinoline
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Molecular Formula: C₁₀H₇BrFN
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Molecular Weight: 240.07 g/mol (theoretical calculation based on isotopic composition)
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SMILES Notation: C1=CC2=C(C=CN=C2C=C1F)CBr
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InChI Key: YHUBQGZOSVRSJN-UHFFFAOYSA-N
The fluorine atom’s electronegativity enhances the quinoline ring’s electron-deficient nature, while the bromomethyl group serves as a versatile handle for further functionalization via nucleophilic substitution or cross-coupling reactions.
Synthetic Methodologies
Retrosynthetic Analysis
The synthesis of 2-(Bromomethyl)-5-fluoroquinoline can be approached via two primary routes:
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Direct Bromination: Introduction of bromomethyl to a pre-fluorinated quinoline precursor.
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Stepwise Functionalization: Sequential fluorination and bromomethylation of a quinoline scaffold.
Nitration and Reduction Sequence
Adapting methods from CN102951996A , a nitro group can be introduced to 5-fluoroquinoline via mixed acid (HNO₃/H₂SO₄) nitration at low temperatures (10–25°C), yielding 5-fluoro-2-nitroquinoline. Catalytic hydrogenation (Raney Ni, H₂) reduces the nitro group to an amine, producing 5-fluoro-2-aminoquinoline .
Critical Parameters:
Diazotization and Bromomethylation
The amine intermediate undergoes diazotization with NaNO₂/HBr at 0–5°C, followed by treatment with CuBr to replace the diazo group with bromomethyl .
Reaction Conditions:
Yield Optimization:
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Purification: Recrystallization in petroleum ether or n-hexane improves purity to >98%
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Catalyst Recycling: Raney Ni can be reused for 3–5 cycles without significant activity loss
Physicochemical Properties
Solubility and Stability
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Solubility: Limited solubility in water (<0.1 mg/mL); soluble in polar aprotic solvents (DMF, DMSO) and chlorinated hydrocarbons
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Thermal Stability: Decomposes above 200°C, with exothermic peaks observed via DSC
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Photostability: Susceptible to UV-induced debromination; storage in amber vials recommended
Reactivity Profile
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Nucleophilic Substitution: Bromomethyl group reacts with amines, thiols, and alkoxides (SN2 mechanism)
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Cross-Coupling: Suzuki-Miyaura coupling feasible at position 2 using Pd catalysts
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Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to positions 4 and 8 of the quinoline ring
Industrial and Research Applications
Pharmaceutical Intermediates
2-(Bromomethyl)-5-fluoroquinoline serves as a precursor for:
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Antibiotics: Functionalization at C2 yields fluoroquinolone derivatives
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Kinase Inhibitors: Bromomethyl group enables conjugation to ATP-binding pocket ligands
Material Science
Incorporation into metal-organic frameworks (MOFs) enhances luminescence properties for sensor applications .
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